REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9](I)[O:10][C:3]=12.[Li][CH2:13]CCC.CI.S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([CH3:13])[O:10][C:3]=12 |f:3.4|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(O2)I
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered into another vial
|
Type
|
STIRRING
|
Details
|
was stirred at −78° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated ammonium chloride solution
|
Type
|
TEMPERATURE
|
Details
|
warmed to RT
|
Type
|
ADDITION
|
Details
|
DCM was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The material was purified via column chromatography (gradient elution 0-50% EtOAc:Hex)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(O2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |